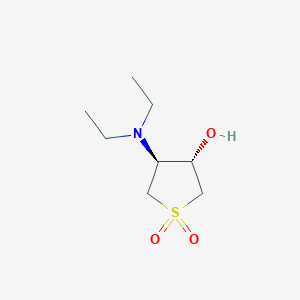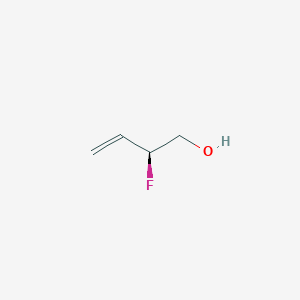
(R)-5,5'-Heptamethylenedioxy-2,2'-bis(diphenylphosphino) biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl is a chiral diphosphine ligand known for its high enantioselectivity and reactivity in various organic reactions. This compound is particularly significant in asymmetric synthesis and catalysis, making it a valuable tool in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its convenience and efficiency.
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic methodologies that ensure high yield and purity. Techniques such as the Wurtz–Fittig, Ullmann, and Suzuki–Miyaura reactions are employed to produce biphenyl derivatives on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into secondary phosphines.
Substitution: Electrophilic substitution reactions are common, similar to those observed in benzene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, halogenophosphines, and organometallic catalysts. Reaction conditions often involve refluxing in solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include various phosphine ligands and biphenyl derivatives, which are used in further synthetic applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl is used as a ligand in transition metal catalysis. It plays a crucial role in asymmetric hydrogenation, hydroformylation, and cross-coupling reactions .
Biology and Medicine
The compound’s chiral properties make it valuable in the synthesis of biologically active molecules and pharmaceuticals. It is used in the production of drugs that require high enantioselectivity .
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science applications. Its ability to form stable complexes with metals makes it useful in various catalytic processes .
Mecanismo De Acción
The mechanism of action of ®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl involves its ability to act as a bidentate ligand, coordinating with metal centers to form stable complexes. These complexes facilitate various catalytic reactions by providing a chiral environment that enhances reaction selectivity and efficiency .
Comparación Con Compuestos Similares
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral diphosphine ligand known for its high enantioselectivity.
1,2-Bis(diphenylphosphino)ethane: A common symmetrical bidentate ligand used in coordination chemistry.
Uniqueness
®-5,5’-Heptamethylenedioxy-2,2’-bis(diphenylphosphino) biphenyl is unique due to its heptamethylenedioxy bridge, which provides additional steric and electronic properties that enhance its performance in catalytic applications. This structural feature distinguishes it from other similar compounds and contributes to its high reactivity and selectivity .
Propiedades
Fórmula molecular |
C43H40O2P2 |
|---|---|
Peso molecular |
650.7 g/mol |
Nombre IUPAC |
(19-diphenylphosphanyl-7,15-dioxatricyclo[14.3.1.12,6]henicosa-1(19),2,4,6(21),16(20),17-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C43H40O2P2/c1-2-16-30-44-34-26-28-42(46(36-18-8-4-9-19-36)37-20-10-5-11-21-37)40(32-34)41-33-35(45-31-17-3-1)27-29-43(41)47(38-22-12-6-13-23-38)39-24-14-7-15-25-39/h4-15,18-29,32-33H,1-3,16-17,30-31H2 |
Clave InChI |
BYQRJXIQKRWCLV-UHFFFAOYSA-N |
SMILES canónico |
C1CCCOC2=CC(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC(=C5)OCCC1)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI)](/img/structure/B15280206.png)

![4-[4-(4-Aminophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B15280215.png)





![tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B15280264.png)


